molecular formula C4H7NO2 B556329 3-Azetidinecarboxylic acid CAS No. 36476-78-5

3-Azetidinecarboxylic acid

Cat. No.: B556329
CAS No.: 36476-78-5
M. Wt: 101.1 g/mol
InChI Key: GFZWHAAOIVMHOI-UHFFFAOYSA-N
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Description

3-Azetidinecarboxylic acid (3-ACA) is an organic compound containing a three-carbon ring structure with a carboxylic acid group. It is a versatile molecule that can be used in a variety of scientific applications. This compound has been studied extensively in the fields of synthetic chemistry, biochemistry, and pharmacology. It has been used in the synthesis of a variety of drugs, and its mechanism of action has been studied in detail.

Scientific Research Applications

  • Ion Transport in Plants : Azetidine 2-carboxylic acid has been utilized as an analog of proline to study the relationship between protein synthesis and ion transport in plants. It was found to be a potent inhibitor of ion release to the xylem of excised barley roots and intact plants, affecting the process of release from symplast to the xylem (Pitman, Wildes, Schaefer, & Wellfare, 1977).

  • Proline Metabolism and Protein Conformation : It has been used in studying proline metabolism and protein conformation. A specific study synthesized a radioactively labeled form of azetidine-2-carboxylic acid for uptake and incorporation studies in Arabidopsis thaliana and Escherichia coli (Verbruggen, van Montagu, & Messens, 1992).

  • Design of Drug Prodrugs : In pharmaceutical research, azetidine derivatives have been explored for designing prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT), a drug used to treat HIV infection. These studies aim to improve drug delivery, reduce toxicity, and enhance drug efficacy (Parang, Wiebe, & Knaus, 2000).

  • Toxicity and Teratogenicity in Foods : Azetidine-2-carboxylic acid's presence in garden beets has been linked to its toxic and teratogenic properties. This compound can be misincorporated into proteins in place of proline, causing alterations in collagen, keratin, hemoglobin, and protein folding, potentially leading to a range of malformations (Rubenstein et al., 2006).

  • Synthetic Chemistry : Azetidine is significant in synthetic chemistry, particularly as an amino acid surrogate and in peptidomimetic and nucleic acid chemistry. Its unique structure makes it a candidate for various synthetic reactions including ring-opening and expansion reactions (Mehra, Lumb, Anand, & Kumar, 2017).

  • Role in Human Disease : The role of Azetidine-2-carboxylic acid in human disease is under investigation, particularly since it is found in foods like sugar beets and table beets. Its presence in the food chain is a concern due to its potential toxic and teratogenic effects (Rubenstein et al., 2009).

Properties

IUPAC Name

azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4(7)3-1-5-2-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZWHAAOIVMHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041479
Record name 3-Azetidinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36476-78-5
Record name 3-Azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36476-78-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinecarboxylic acid
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Record name 3-Azetidinecarboxylic acid
Source EPA DSSTox
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Record name azetidine-3-carboxylic acid
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Record name 3-AZETIDINECARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(4-{1-[(E)-4-cyclohexyl-3-(trifluoromethyl)benzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid interact with its target and what are the downstream effects?

A1: 1-(4-{1-[(E)-4-cyclohexyl-3-(trifluoromethyl)benzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid acts as a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1) [, ]. This interaction leads to the internalization of S1P1 receptors on lymphocytes, preventing their egress from lymph nodes and resulting in a decrease in circulating lymphocytes []. This mechanism contributes to its immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases like multiple sclerosis [, ].

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on azetidine-3-carboxylic acid derivatives as S1P receptor modulators?

A2: Extensive SAR studies have been conducted on azetidine-3-carboxylic acid derivatives to optimize their potency, selectivity, and pharmacokinetic properties as S1P receptor modulators.

  • Modification of the Azetidine Ring: Replacing the azetidine ring with other cyclic amines generally leads to a decrease in S1P1 activity, highlighting the importance of the azetidine ring for optimal binding [].
  • Substitution at the 1-Position: Various substituents at the 1-position of the azetidine ring have been explored. For example, introducing a 1-benzyl group with specific substitutions on the benzene ring has been shown to significantly impact S1P receptor subtype selectivity and potency [, , ].
  • Modifications of the Lipophilic Tail: The lipophilic tail, often attached to the azetidine nitrogen, plays a crucial role in determining the pharmacokinetic properties and receptor subtype selectivity. Modifications include varying the length and saturation of alkyl chains, introducing aromatic rings, and incorporating polar groups [, ].

Q3: What are the pharmacokinetic (PK) properties of 1-(4-{1-[(E)-4-cyclohexyl-3-(trifluoromethyl)benzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid?

A3: 1-(4-{1-[(E)-4-cyclohexyl-3-(trifluoromethyl)benzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid exhibits favorable pharmacokinetic properties, including good oral bioavailability across different species []. Studies in rats and dogs revealed that a significant portion of the administered dose is excreted in bile, with the specific metabolic pathways varying between species []. Notably, a unique glutathione adduct was observed in rat bile, suggesting a potential species-specific metabolic route [].

Q4: Has resistance to 1-(4-{1-[(E)-4-cyclohexyl-3-(trifluoromethyl)benzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid been observed?

A4: While the provided research does not mention specific resistance mechanisms to 1-(4-{1-[(E)-4-cyclohexyl-3-(trifluoromethyl)benzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid, the development of resistance to drugs targeting biological pathways is a common concern. Further research is needed to explore potential resistance mechanisms and assess long-term treatment outcomes.

Q5: What are the known toxicological effects of azetidine-3-carboxylic acid?

A5: Azetidine-3-carboxylic acid, being a proline analogue, can be incorporated into proteins during translation, potentially interfering with protein structure and function []. This incorporation can have toxic effects on cells, particularly those with high protein synthesis rates.

Q6: What is the molecular formula and weight of azetidine-3-carboxylic acid?

A6: The molecular formula for azetidine-3-carboxylic acid is C4H7NO2, and its molecular weight is 101.11 g/mol.

Q7: Are there any characteristic spectroscopic data available for azetidine-3-carboxylic acid?

A7: While the provided research doesn't delve into detailed spectroscopic characterization of azetidine-3-carboxylic acid, its structure can be confirmed using various techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

Q8: How is azetidine-3-carboxylic acid typically synthesized?

A9: Several synthetic routes for azetidine-3-carboxylic acid have been reported. A practical approach involves a multi-step synthesis starting from commercially available diethyl bis(hydroxymethyl)malonate []. Another method utilizes a strain-release reaction of 1-azabicyclo[1.1.0]butane to synthesize protected 3-haloazetidines, which can be further functionalized to obtain azetidine-3-carboxylic acid derivatives [].

Q9: What are the stability characteristics of azetidine-3-carboxylic acid?

A10: The stability of azetidine-3-carboxylic acid can be influenced by factors like pH, temperature, and exposure to light. Formulating it as stable salts, such as the hemifumarate salt, can enhance its stability during storage and handling [, ].

Q10: What analytical methods are commonly employed for characterizing and quantifying azetidine-3-carboxylic acid?

A10: Common analytical techniques for characterizing azetidine-3-carboxylic acid include:

    Q11: What are the dissolution and solubility properties of azetidine-3-carboxylic acid?

    A12: The dissolution rate and solubility of azetidine-3-carboxylic acid can vary depending on the solvent, pH, and temperature. Formulating it as specific salts or using solubilizing agents can enhance its solubility and potentially improve its bioavailability [].

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